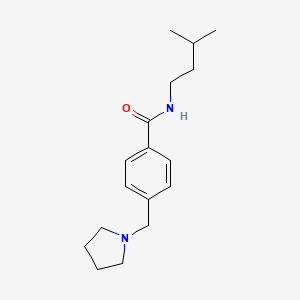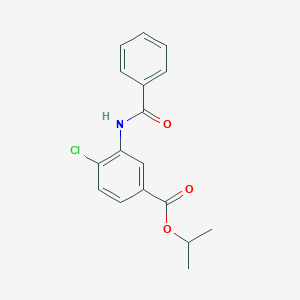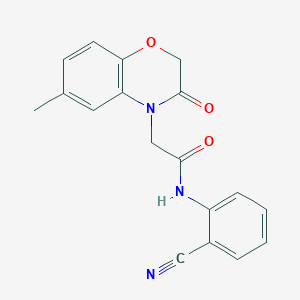
N-(3-methylbutyl)-4-(1-pyrrolidinylmethyl)benzamide
Übersicht
Beschreibung
N-(3-methylbutyl)-4-(1-pyrrolidinylmethyl)benzamide, commonly known as MPBD or N-methyl-α-ethyltryptamine (META), is a chemical compound that belongs to the tryptamine family. It is a psychoactive substance that has been used in scientific research to study its effects on the central nervous system.
Wirkmechanismus
The mechanism of action of MPBD is not fully understood. However, it is believed to act as a partial agonist at the serotonin 5-HT2A receptor, which leads to the activation of downstream signaling pathways. This activation results in the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are responsible for the psychoactive effects of MPBD.
Biochemical and Physiological Effects:
MPBD has been found to have a range of biochemical and physiological effects. Studies have shown that it can induce hallucinations, altered perception of time and space, and changes in mood and thought patterns. It has also been found to increase heart rate and blood pressure, as well as cause pupil dilation and sweating.
Vorteile Und Einschränkungen Für Laborexperimente
MPBD has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in pure form through recrystallization. It also has a high affinity for the serotonin 5-HT2A receptor, which makes it useful for studying the mechanisms of action of other psychoactive substances. However, MPBD has several limitations as well. It is a controlled substance and can only be used in lab experiments with appropriate permits and licenses. It also has psychoactive effects, which can make it difficult to control for confounding variables in lab experiments.
Zukünftige Richtungen
There are several future directions for research on MPBD. One area of research could be to study the effects of MPBD on different serotonin receptor subtypes. Another area of research could be to investigate the potential therapeutic uses of MPBD, such as in the treatment of depression or anxiety disorders. Additionally, future research could focus on developing new synthetic routes for MPBD that are more efficient and cost-effective. Overall, MPBD has the potential to be a valuable tool for studying the central nervous system and could lead to new insights into the mechanisms of action of psychoactive substances.
Wissenschaftliche Forschungsanwendungen
MPBD has been used in scientific research to study its effects on the central nervous system. It has been found to have a similar structure to other psychoactive substances such as N,N-dimethyltryptamine (DMT) and 5-MeO-DMT. Studies have shown that MPBD has a high affinity for the serotonin 5-HT2A receptor, which is responsible for the hallucinogenic effects of many psychoactive substances.
Eigenschaften
IUPAC Name |
N-(3-methylbutyl)-4-(pyrrolidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-14(2)9-10-18-17(20)16-7-5-15(6-8-16)13-19-11-3-4-12-19/h5-8,14H,3-4,9-13H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCNPIQUNGJELY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC=C(C=C1)CN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-amino-N-(4-phenyl-1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4439616.png)

![2-{[4-(tert-butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B4439632.png)
![1-[7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B4439637.png)
![N-[2-(dimethylamino)ethyl]-N-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-2-thiophenecarboxamide](/img/structure/B4439644.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B4439647.png)
![2-{2-[4-(4-morpholinyl)phenyl]vinyl}-4-quinolinecarboxylic acid](/img/structure/B4439655.png)
![1-benzyl-N,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4439661.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4439664.png)
![N-(1-isopropyl-2-methylpropyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439672.png)



![4-[(4-fluorobenzyl)(methylsulfonyl)amino]-N-methylbenzamide](/img/structure/B4439683.png)